3-bromo-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide
CAS No.: 477503-33-6
Cat. No.: VC6660479
Molecular Formula: C16H10BrN3OS3
Molecular Weight: 436.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477503-33-6 |
|---|---|
| Molecular Formula | C16H10BrN3OS3 |
| Molecular Weight | 436.36 |
| IUPAC Name | 3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
| Standard InChI | InChI=1S/C16H10BrN3OS3/c1-22-16-19-11-6-5-10-12(13(11)24-16)23-15(18-10)20-14(21)8-3-2-4-9(17)7-8/h2-7H,1H3,(H,18,20,21) |
| Standard InChI Key | DXADXLBNGAHPDC-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)Br |
Introduction
The compound 3-bromo-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic molecule with a unique structural framework. It belongs to the class of organic sulfonamide derivatives, featuring a tricyclic structure with multiple functional groups such as sulfamoyl, dithia, and diazatricyclo moieties. These functional groups contribute significantly to its chemical reactivity and potential biological interactions.
Synthesis and Reactivity
The synthesis of such complex organic compounds typically involves multiple steps, requiring specific reagents and controlled reaction conditions to ensure the formation of the desired product while minimizing side reactions. The reactivity of this compound is influenced by the electron-donating or withdrawing nature of its functional groups and the steric hindrance provided by its tricyclic structure.
Synthesis Steps:
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Initial Formation of the Tricyclic Core: This involves the assembly of the dithia and diazatricyclo system, often through cyclization reactions.
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Introduction of Functional Groups: The addition of the methylsulfanyl group and the benzamide moiety would follow, potentially through nucleophilic substitution or amidation reactions.
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Bromination: The final step involves the introduction of the 3-bromo substituent onto the benzamide ring, typically achieved through electrophilic aromatic substitution.
Potential Applications and Mechanism of Action
Compounds with similar structures have potential applications in medicinal chemistry due to their complex pharmacological profiles. They can interact with biological targets such as enzymes or receptors, influencing various physiological processes. The exact mechanism of action for this specific compound would depend on its interactions with specific biological targets, which could vary based on the context and target molecules involved.
Research Findings and Future Directions
While specific research findings on 3-bromo-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide are not readily available, compounds with similar structures are of interest for their potential pharmacological activities. Future studies could focus on evaluating its biological activity, optimizing its structure for improved efficacy, and exploring its applications in various scientific fields.
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